Methanone, (4-methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)-

SGLT2 Inhibition Glycosaminoglycan Priming Structure-Activity Relationship

Methanone, (4-methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)- (CAS 83355-08-2) is a small molecule with the molecular formula C19H20O6 and a molecular weight of 344.36 g/mol. It features a benzophenone-like core (a methanone group linking two aromatic rings) where one ring is substituted with a 4-methyl group and the other bears a beta-D-xylopyranosyloxy moiety at the meta position.

Molecular Formula C19H20O6
Molecular Weight 344.4 g/mol
CAS No. 83355-08-2
Cat. No. B12722449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, (4-methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)-
CAS83355-08-2
Molecular FormulaC19H20O6
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC3C(C(C(CO3)O)O)O
InChIInChI=1S/C19H20O6/c1-11-5-7-12(8-6-11)16(21)13-3-2-4-14(9-13)25-19-18(23)17(22)15(20)10-24-19/h2-9,15,17-20,22-23H,10H2,1H3/t15-,17+,18-,19+/m1/s1
InChIKeyNHAGOPRLXYGJDT-LULLPPNCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is Methanone, (4-methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)- (CAS 83355-08-2) – Procurement Profile


Methanone, (4-methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)- (CAS 83355-08-2) is a small molecule with the molecular formula C19H20O6 and a molecular weight of 344.36 g/mol . It features a benzophenone-like core (a methanone group linking two aromatic rings) where one ring is substituted with a 4-methyl group and the other bears a beta-D-xylopyranosyloxy moiety at the meta position . This compound is classified as an O-aryl β-D-xylopyranoside and has been curated in the ChEMBL database with the identifier CHEMBL354770, but no bioactivity data is reported [1]. It is structurally related to broader classes of D-xylopyranosyl-substituted phenyl derivatives described in patents as having inhibitory effects on sodium-dependent glucose cotransporter SGLT [2].

Why Substituting CAS 83355-08-2 with Other β-D-Xylopyranosides Carries Scientific Risk


While many β-D-xylopyranosides exist, the aglycone structure critically determines biological function. In the context of glycosaminoglycan (GAG) priming, xylosides with hydrophobic aglycones are known to be the most efficient priming agents, but their efficiency is highly sensitive to the specific aromatic group attached [1]. Similarly, in the SGLT2 inhibitor class, the nature and position of substituents on the phenyl rings drastically alter potency [2]. Therefore, CAS 83355-08-2, with its specific 3-(4-methylbenzoyl)phenyl aglycone, cannot be generically substituted by another xylopyranoside (e.g., p-nitrophenyl-β-D-xylopyranoside) without risking a complete loss of target binding affinity or a change in GAG chain priming efficiency and product profile [1][2]. The exact quantitative impact of this specific substitution pattern, however, has not been found in public comparative datasets.

Quantitative Differentiation Data for CAS 83355-08-2: Current Evidence Status


Direct Comparative Bioactivity Data for CAS 83355-08-2 is Unavailable

No quantitative, comparator-based evidence could be identified for CAS 83355-08-2 in primary research papers, patents, or authoritative databases such as ChEMBL or BindingDB. A search for 'CHEMBL354770' and '83355-08-2' yielded no IC50, Ki, or functional activity data [1]. While related D-xylopyranosyl-substituted phenyl compounds are reported as SGLT2 inhibitors with IC50 values in the 100 nM range, compound 83355-08-2 is not listed among the exemplified compounds with reported activity [2]. Similarly, no data was found comparing its GAG priming efficiency to other xylosides. Therefore, a quantitative differentiation claim cannot be made.

SGLT2 Inhibition Glycosaminoglycan Priming Structure-Activity Relationship

Structural Rationale for Potentially Distinct Aglycone Properties

Based on its chemical structure, CAS 83355-08-2 possesses a calculated AlogP of 1.04, 4 rotatable bonds, and a polar surface area of 96.22 Ų [1]. This differentiates it from common xyloside primers like p-nitrophenyl-β-D-xylopyranoside (which has a smaller, more polar nitro-aromatic aglycone) and suggests it may exhibit different cell permeability, metabolic stability, or substrate affinity for β4GalT7. However, no direct comparative experimental evidence (e.g., PAMPA permeability, microsomal stability half-life, or Km values) was found to confirm these inferred differences. This constitutes a **class-level inference** only.

Hydrophobicity Metabolic Stability Chemical Properties

Best-Fit Research Applications for CAS 83355-08-2 Based on Structural Inference


Investigative Tool for Structure-Activity Relationship (SAR) Studies of SGLT2 Inhibitors

Given its structural relation to the D-xylopyranosyl-substituted phenyl class of SGLT2 inhibitors described in patent US7393836B2 [1], this compound could serve as a scaffold or an intermediate for medicinal chemistry programs. Researchers exploring the SAR around the aglycone moiety of SGLT2 inhibitors would procure this compound to introduce a specific 4-methylbenzoyl substitution pattern and directly compare its potency and selectivity against known inhibitors like dapagliflozin or canagliflozin. This would generate the missing head-to-head data.

Probe for Glycosaminoglycan (GAG) Chain Priming and Proteoglycan Biology

β-D-Xylosides with hydrophobic aglycones are known to prime GAG synthesis [2]. The benzophenone-like aglycone of CAS 83355-08-2 may act as an efficient primer, potentially with a different efficiency or resulting in GAG chains of a distinct sulfation pattern compared to standard primers like p-nitrophenyl-β-D-xylopyranoside. It could be used in cell culture experiments to dissect the role of proteoglycans in cell signaling or cancer biology.

Synthetic Intermediate for Complex Glycosides and Prodrugs

The compound's structure features a protected xylose moiety linked to a functionalized benzophenone. This makes it a valuable synthetic building block for creating novel C- or O-glycosides with potential therapeutic applications [3]. It could be used in the synthesis of more complex molecules, such as dual-target inhibitors or in the development of xyloside-based anti-cancer agents.

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